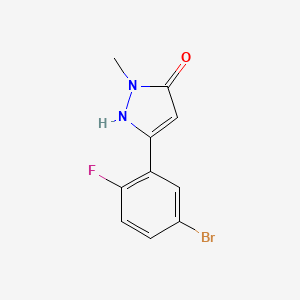
(4-Butoxyphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Butoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C13H22OSi. It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)trimethylsilane typically involves the reaction of 4-butoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Butoxyphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(4-Butoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.
Reduction: Formation of cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
(4-Butoxyphenyl)trimethylsilane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Butoxyphenyl)trimethylsilane involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can enhance the stability, solubility, and reactivity of the substrates. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparación Con Compuestos Similares
Similar Compounds
- (4-tert-Butylphenyl)trimethylsilane
- (4-Methoxyphenyl)trimethylsilane
- (4-Ethoxyphenyl)trimethylsilane
Uniqueness
(4-Butoxyphenyl)trimethylsilane is unique due to the presence of the butoxy group, which imparts specific solubility and reactivity characteristics. Compared to other similar compounds, it may offer distinct advantages in terms of its ability to modify the properties of substrates in a controlled manner.
Propiedades
Fórmula molecular |
C13H22OSi |
|---|---|
Peso molecular |
222.40 g/mol |
Nombre IUPAC |
(4-butoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H22OSi/c1-5-6-11-14-12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3 |
Clave InChI |
BOXUJGSDGWWERL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)






![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)




